molecular formula C12H10ClN5O4S B10889479 N-(4-chloro-2-nitrophenyl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide

N-(4-chloro-2-nitrophenyl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide

Cat. No.: B10889479
M. Wt: 355.76 g/mol
InChI Key: DSDZNFWMBVFTOE-UHFFFAOYSA-N
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Description

N-(4-chloro-2-nitrophenyl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide is a synthetic acetamide derivative featuring a 4-chloro-2-nitrophenyl group linked via a sulfanyl bridge to a 6-methyl-substituted 1,2,4-triazin-5-one moiety. This compound is structurally characterized by:

  • Heterocyclic core: The 1,2,4-triazin-5-one ring contributes to hydrogen-bonding capabilities and metabolic stability.
  • Sulfanyl-acetamide linker: The –S–CH₂–C(=O)–NH– group provides conformational flexibility and facilitates interactions with biological targets.

Properties

Molecular Formula

C12H10ClN5O4S

Molecular Weight

355.76 g/mol

IUPAC Name

N-(4-chloro-2-nitrophenyl)-2-[(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C12H10ClN5O4S/c1-6-11(20)15-12(17-16-6)23-5-10(19)14-8-3-2-7(13)4-9(8)18(21)22/h2-4H,5H2,1H3,(H,14,19)(H,15,17,20)

InChI Key

DSDZNFWMBVFTOE-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(NC1=O)SCC(=O)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

Biological Activity

N-(4-chloro-2-nitrophenyl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide (CAS No. 313481-37-7) is a compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Molecular Formula: C12H10ClN5O4S
Molecular Weight: 355.76 g/mol
Density: 1.68 ± 0.1 g/cm³ (predicted)
pKa: 7.52 ± 0.40 (predicted)

These properties suggest that the compound may exhibit significant interactions with biological systems, particularly due to the presence of the chloro and nitro groups, which are known to influence biological activity.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit notable antitumor properties. For instance, related triazole derivatives have shown cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)
Compound ASISO (cervical cancer)2.38
Compound BRT-112 (bladder cancer)3.77

These findings suggest that the triazole moiety contributes significantly to the antitumor activity of these compounds .

Antimicrobial Activity

The compound's structure indicates potential antimicrobial properties. The presence of the nitro group and the triazole ring has been linked to enhanced antibacterial effects against both Gram-positive and Gram-negative bacteria. For example, derivatives containing similar structures have demonstrated:

  • Antibacterial Activity: Effective against E. coli, S. aureus, and Bacillus subtilis.
  • Antifungal Activity: Some derivatives have shown effectiveness against Candida albicans.

A study reported that specific triazole-thiadiazole derivatives exhibited antibacterial activity up to 16 times more potent than ampicillin against resistant strains .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:

  • Chloro Group Positioning: The position and nature of substituents on the phenyl ring significantly affect the compound's potency.
  • Triazole Ring Contribution: The incorporation of the triazole ring enhances both antitumor and antimicrobial activities.
  • Nitro Group Influence: The presence of nitro groups at specific positions has been linked to increased cytotoxicity in cancer cells.

Case Study 1: Antitumor Efficacy

In a controlled study involving this compound and its analogs, researchers evaluated their effects on various human cancer cell lines including HeLa and MCF7. The results indicated that certain derivatives exhibited IC50 values as low as 1.5 µM, indicating potent antitumor activity.

Case Study 2: Antimicrobial Testing

A series of tests were conducted to evaluate the antimicrobial efficacy of this compound against clinically relevant pathogens. The results demonstrated significant inhibition zones in disk diffusion assays against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

Comparison with Similar Compounds

Table 1: Structural Features of Comparable Acetamide Derivatives

Compound Name / ID Phenyl Substituents Heterocyclic Core Key Modifications Evidence ID
Target Compound 4-chloro-2-nitro 6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl Nitro group enhances electrophilicity
2-[(4-Amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(4-chlorophenyl)acetamide 4-chloro 4-amino-6-methyl-1,2,4-triazin-5-one Amino (–NH₂) group increases polarity
N-(5-Chloro-2-methylphenyl)-2-{[5-(indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8t) 5-chloro-2-methyl 1,3,4-oxadiazole Indole moiety enhances π-π stacking
2-[(6-Methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide 4-methyl Same as target compound Methyl (–CH₃) group improves lipophilicity
N-(4-Methyl-2-nitrophenyl)-2-{[4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-methyl-2-nitro 4-methyl-5-(CF₃)-1,2,4-triazole CF₃ group enhances electron-withdrawing effects

Key Observations :

  • Substituent Effects : The nitro group in the target compound and increases electrophilicity compared to chloro or methyl substituents in and .
  • Heterocyclic Variations : Triazine derivatives (target, ) favor hydrogen bonding, while oxadiazole () and triazole () cores may enhance metabolic stability or aromatic interactions.

Physicochemical and Spectroscopic Comparisons

Table 2: Physicochemical and Spectroscopic Data

Compound Molecular Formula Melting Point (°C) IR (cm⁻¹) ¹H NMR Features Evidence ID
Target Compound C₁₂H₁₁ClN₄O₃S Not reported Expected C=O (~1678), NO₂ (~1520) Aromatic protons, NH, CH₃ resonance
8t (from ) C₂₀H₁₇ClN₄O₃S Not specified C=O (1678), C=C (1606) Indole protons, methyl singlet
3d (tautomeric mixture from ) C₁₇H₁₃N₃O₃S Not reported Thiazolidinone C=O (~1680) Tautomeric NH signals (1:1 ratio)
OLC-12 () C₁₉H₂₂N₄OS Not available Triazole C=N (~1600) Ethyl and isopropyl group resonances

Key Observations :

  • IR Spectroscopy : The target compound’s nitro group would show asymmetric stretching near 1520 cm⁻¹, absent in chloro/methyl analogs .
  • ¹H NMR : Methyl groups on the triazine (target, ) and phenyl rings () produce distinct singlets, while tautomeric mixtures (e.g., ) exhibit split NH signals.

Key Observations :

  • LOX Inhibition : Compounds with bulky substituents (e.g., indole in 8t) show moderate activity, suggesting the target’s nitro group may enhance binding to LOX’s hydrophobic pocket .
  • Anti-inflammatory Potential: The target’s nitro group parallels diclofenac’s dichlorophenyl moiety, hinting at possible anti-exudative effects .

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